molecular formula C14H15N B1219276 4-(3-Phenylpropyl)pyridine CAS No. 2057-49-0

4-(3-Phenylpropyl)pyridine

Cat. No. B1219276
CAS RN: 2057-49-0
M. Wt: 197.27 g/mol
InChI Key: AQIIVEISJBBUCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3-Phenylpropyl)pyridine and related compounds involves multiple steps, including the use of starting materials like 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene. A notable synthesis approach involves the modified Chichibabin reaction, which has been applied to synthesize a variety of pyridine-containing aromatic diamine monomers. These monomers have been further used to create polyimides through polycondensation with various aromatic dianhydrides (Ma et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of synthesized compounds, including 4-(3-Phenylpropyl)pyridine derivatives, has been conducted using techniques such as NMR, FT-IR, and mass spectrometry. These studies reveal intricate details about the compounds' molecular frameworks, confirming the successful incorporation of pyridine rings, pyrrolidine groups, and ether linkages (Huang et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-(3-Phenylpropyl)pyridine derivatives can lead to the formation of polymers with distinct properties. For instance, the reaction of hydroxy groups with p-bromomethylstyrene produces monomers that catalytically influence the rates of certain chemical reactions, such as the dimerization of phenyl isocyanate (Storck & Mancke, 1985).

Physical Properties Analysis

The physical properties of polymers derived from 4-(3-Phenylpropyl)pyridine and similar compounds have been extensively studied. These polymers exhibit excellent solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and remarkable hydrophobicity. Their amorphous structure is confirmed through Wide-Angle X-ray Diffraction (WAXD) analysis (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-(3-Phenylpropyl)pyridine derivatives facilitate the creation of materials with unique features. For example, the synthesis of fluorinated pyridine-bridged aromatic poly(ether-imide)s demonstrates the influence of chemical structure on solubility, thermal properties, mechanical strength, and optical transparency. These properties are tailored by the choice of monomers and the synthesis route (Ma et al., 2010).

Scientific Research Applications

Electrochemical Ion-Transfer Reactivity

4-(3-Phenylpropyl)pyridine (PPP) plays a significant role in electrochemically driven ion-transfer processes. It forms stabilized interfaces between organic PPP phases and aqueous electrolyte phases, particularly when used with nanoparticulate stabilizers like carbon nanoparticles. These nanoparticles catalyze electron transfer and ion transfer processes at triple phase boundary junctions, showcasing the potential of PPP in electroanalysis and ion-transfer reactivity (Macdonald et al., 2007); (Bonné et al., 2006).

Coordination Polymers and Magnetic Properties

PPP is utilized in the synthesis of coordination compounds, particularly involving cobalt(II) ions. These compounds demonstrate interesting structural and magnetic properties, such as ferromagnetic interactions and specific heat measurements. PPP's role in these complexes could be instrumental in developing materials with unique magnetic and thermal properties (Werner et al., 2014).

Hydrogenation Processes

PPP has been observed to significantly influence hydrogen transfer and hydrogenation processes in the presence of ruthenium nanoparticles. It acts as a stabilizing agent and mediates selective hydrogen transfer reactions, particularly in unsaturated compounds. This indicates PPP's potential in catalysis and surface chemistry studies (Favier et al., 2013).

Synthesis and Thermal Stability of Metal Complexes

PPP is instrumental in the synthesis of various metal complexes, influencing their structures and thermal stability. It plays a key role in forming coordination polymers and networks, which are crucial for studying the physical properties of these complexes (Fang et al., 2009).

Organic Light-Emitting Diodes (OLEDs)

PPP-containing compounds are being explored for their potential in OLEDs. The properties of these compounds, such as electron mobility and energy levels, can be tuned for optimized performance in devices like fluorescent OLEDs. This highlights the potential of PPP derivatives in advanced material science and electronics (Wang et al., 2015).

Corrosion Inhibition

PPP derivatives have shown effectiveness as corrosion inhibitors, particularly in protecting metals in acidic environments. Their ability to form complexes with metal surfaces and inhibit corrosion is of significant interest in material science and industrial applications (Meng et al., 2017).

Bipolar Host Materials

PPP derivatives are being investigated as bipolar host materials for PhOLEDs. By varying their structural conformations, these materials can achieve high efficiencies and low roll-off in OLED applications, demonstrating PPP's versatility in optoelectronic applications (Li et al., 2016).

Safety And Hazards

When handling 4-(3-Phenylpropyl)pyridine, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

4-(3-phenylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIIVEISJBBUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044869
Record name 4-(3-Phenylpropyl)pyridine
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Pyridine, 4-(3-phenylpropyl)-
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Product Name

4-(3-Phenylpropyl)pyridine

CAS RN

2057-49-0
Record name 4-(3-Phenylpropyl)pyridine
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Record name 4-(3-Phenylpropyl)pyridine
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Record name Pyridine, 4-(3-phenylpropyl)-
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Record name 4-(3-Phenylpropyl)pyridine
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Record name 4-(3-phenylpropyl)pyridine
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Record name 4-(3-PHENYLPROPYL)PYRIDINE
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Synthesis routes and methods I

Procedure details

To a solution of 2.32 g (25.0 mmol) of 4-picoline in 40 mL of THF at −78° C. was slowly added 17.5 mL of a 1.6 M solution of n-butyllithium in hexanes (28.0 mmol). The reaction mixture was allowed to warm to rt and stirred for 1 h at rt. This reaction mixture was added via cannula to a solution of 6.8 mL (50.0 mmol) of (2-bromoethyl)benzene in 30 mL of THF at −50° C. The mixture was warmed to rt, quenched by the addition of 50 mL of H2O and extracted with ether. The combined organic fractions were extracted with 2N HCl. The combined aqueous fractions were brought to pH=12 with 5N NaOH and again extracted with ether. The combined ether layers were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate=3:1) to give the title compound.
Quantity
2.32 g
Type
reactant
Reaction Step One
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solution
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0 (± 1) mol
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[Compound]
Name
hexanes
Quantity
28 mmol
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reactant
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Quantity
6.8 mL
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reactant
Reaction Step Five
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Quantity
30 mL
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solvent
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Quantity
40 mL
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Reaction Step Six

Synthesis routes and methods II

Procedure details

In a one-liter, three-neck flask was made 0.22 mole (5.0 g sodium) of sodamide in the usual way. The ammonia was replaced with 348 cc of xylene. The mixture was brought to reflux at 138° and 299.5 g (1.52 moles) of 4-(3-phenylpropyl)pyridine was added through a dropping funnel. Hydrogen evolution began immediately. Heating was continued for five hours at 138°-153° C. until hydrogen production slowed appreciably. The reaction mixture was cooled to around 100° C. and hydrolyzed with 100 cc of water. The oil layer was separated at room temperature and distilled through a Vigreaux column to give 182.5 g (0.93 moles) of unreacted 4-(3-phenylpropyl)pyridine and 62.9 g (0.16 mole) of 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl. The yield of 2,2'-bipyridyl product, based on 4-(3-phenylpropyl)pyridine consumed, was 54.0%.
Quantity
5 g
Type
reactant
Reaction Step One
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299.5 g
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0 (± 1) mol
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100 mL
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Quantity
348 mL
Type
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
331
Citations
J Werner, M Rams, Z Tomkowicz, C Näther - Dalton Transactions, 2014 - pubs.rsc.org
Three new coordination compounds with the composition Co(NCS)2(4-(3-phenylpropyl)pyridine)4 (1), Co(NCS)2(4-(3-phenylpropyl)pyridine)4(H2O)2 (2) and [Co(NCS)2(4-(3-…
Number of citations: 67 pubs.rsc.org
MJ Bonné, C Reynolds, S Yates, G Shul… - New Journal of …, 2006 - pubs.rsc.org
The transfer of ions between an aqueous and an organic phase is driven electrochemically at a triple phase junction graphite | 4-(3-phenylpropyl)pyridine | aqueous electrolyte. …
Number of citations: 28 pubs.rsc.org
CH Senanayake, GB Smith, KM Ryan… - Tetrahedron letters, 1996 - Elsevier
The role of 4-(3-phenylpropyl)pyridine N-Oxide (P3NO) in the manganese-salen-catalyzed asymmetric epoxidation of indene - ScienceDirect Skip to main content Skip to article …
Number of citations: 99 www.sciencedirect.com
SK Seth - Journal of Molecular Structure, 2014 - Elsevier
Self-assembly of metal salts with N-containing ligand affords two different metal organic frameworks (MOFs) based on different metal cores, namely [Cu(ppp) 2 Cl 2 ] 3 (1) and [Ni(ppp) 4 …
Number of citations: 68 www.sciencedirect.com
J Werner, I Jess, C Näther - Zeitschrift für anorganische und …, 2014 - Wiley Online Library
The reaction of different metal salts with 4‐(3‐phenylpropyl)pyridine (ppp) lead to the formation of compounds of composition M(NCS) 2 (ppp) 4 [M = Mn (Mn‐1); Fe (Fe‐1), Ni (Ni‐1); Cd …
Number of citations: 3 onlinelibrary.wiley.com
K Scanda, Y Avila, R Mojica, A Cano… - Journal of Inorganic and …, 2022 - Springer
The titled material crystallizes with an orthorhombic unit cell, in the P2 1 2 1 2 space group (Nr. 18). Its crystal structure was solved and refined from powder XRD patterns. The solid …
Number of citations: 5 link.springer.com
F Marken, KJ McKenzie, G Shul, M Opallo - Faraday Discussions, 2005 - pubs.rsc.org
Biphasic electrode systems allow electrochemical reactions to be driven in a microphase of organic liquid (typically 1–100 nL), which is coupled via ion transfer processes to the …
Number of citations: 31 pubs.rsc.org
V Ganesan, E Madrid, R Malpass-Evans, M Carta… - Electrocatalysis, 2019 - Springer
A hydrophobic polymer of intrinsic microporosity (PIM-EA-TB) is employed to stabilize an organogel/aqueous electrolyte phase boundary based on an organic water-insoluble 4-(3-…
Number of citations: 5 link.springer.com
AM Collins, X Zhang, JJ Scragg, GJ Blanchard… - …, 2010 - Wiley Online Library
Rhodamine B base is employed as a photoactive redox system in a liquid | liquid | electrode triple phase boundary electrochemical experiment. Microdroplets of the water‐immiscible 3‐…
AM Collins, GJ Blanchard, F Marken - Electroanalysis, 2012 - Wiley Online Library
The triple phase boundary transfer of anions from the aqueous into an organic phase can be driven electrochemically here with the tetraphenylporphyrinato‐Mn(III/II) (or TPPMn) redox …

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